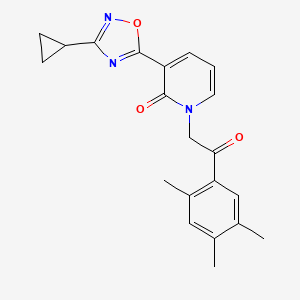

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2-oxo-2-(2,4,5-trimethylphenyl)ethyl)pyridin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

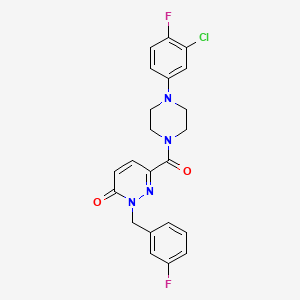

This section focuses on the broader class of compounds related to 1,2,4-oxadiazoles, which are of significant interest due to their diverse biological activities and applications in material science. The compound belongs to this class, which is characterized by a 1,2,4-oxadiazole ring, a structural motif known for its versatility and presence in many biologically active molecules.

Synthesis Analysis

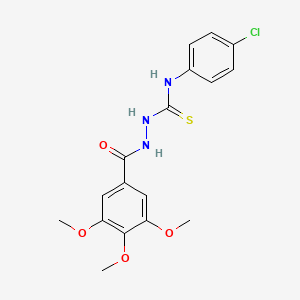

The synthesis of related 1,2,4-oxadiazoles typically involves the condensation of hydrazides with carbon disulfide to form 1,3,4-oxadiazole-thiones, followed by further functionalization. For instance, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate undergoes selective cyclocondensation with 1,3-dicarbonyl compounds to give related structures (Lebedˈ et al., 2012).

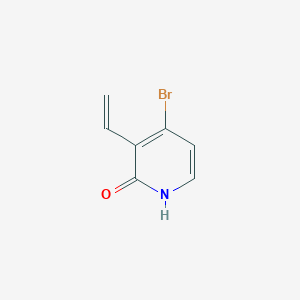

Molecular Structure Analysis

The crystal and molecular structure of related compounds shows diverse polymorphic forms, indicating the influence of weak intermolecular interactions and solvent effects on the crystallization process. Studies on conformational polymorphs reveal differences in energy and interaction patterns within the crystal lattice (Shishkina et al., 2021).

Wissenschaftliche Forschungsanwendungen

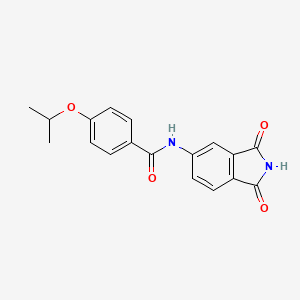

1. Potential as Anticancer Agents

A study by Alam et al. (2016) explored the synthesis of novel compounds, including analogues with structural similarities to the specified chemical, for their potential as anticancer agents. These compounds showed significant cytotoxicity against various cancer cell lines, highlighting their potential in cancer treatment (Alam et al., 2016).

2. Apoptosis Induction in Cancer Cells

Zhang et al. (2005) discovered a compound structurally related to the specified chemical that induces apoptosis in cancer cells. This compound demonstrated activity against breast and colorectal cancer cell lines, signifying its potential as an anticancer agent (Zhang et al., 2005).

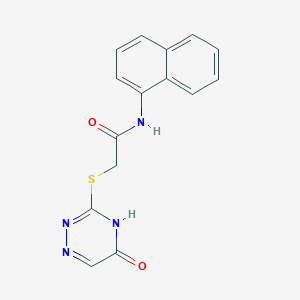

3. Inhibition of Oxidative Phosphorylation in Cancer Cells

Sica et al. (2019) researched a compound structurally akin to the specified chemical, investigating its role in inhibiting oxidative phosphorylation in cancer cells. This research underscores the potential of such compounds in developing new cancer treatments (Sica et al., 2019).

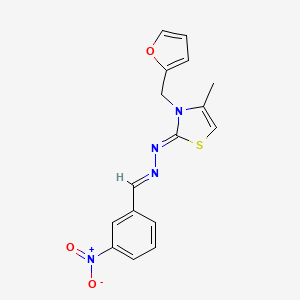

4. Antimicrobial Activity

Bayrak et al. (2009) synthesized new compounds, including those structurally similar to the specified chemical, and evaluated their antimicrobial activities. This research suggests potential applications in combating microbial infections (Bayrak et al., 2009).

5. Synthesis of Novel Heterocyclic Compounds

Desai et al. (2018) synthesized novel heterocyclic compounds related to the specified chemical and tested their antimicrobial activity. Their findings indicate potential uses in antimicrobial treatments (Desai et al., 2018).

Eigenschaften

IUPAC Name |

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3/c1-12-9-14(3)17(10-13(12)2)18(25)11-24-8-4-5-16(21(24)26)20-22-19(23-27-20)15-6-7-15/h4-5,8-10,15H,6-7,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUBMUPVKWWLFCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)C(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4CC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-6,7-difluoro-3-[(4-methoxyphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2495562.png)

![8-cyclopentyl-2-[4-(hydroxymethyl)piperidin-1-yl]-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B2495567.png)

![Methyl 2-{[2-(4-tert-butylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate](/img/structure/B2495568.png)

![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2495569.png)

![6-[2-(Dimethylamino)ethyl]-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2495572.png)

![1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine](/img/structure/B2495575.png)

![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-methylbutanamide](/img/structure/B2495578.png)

![6-acetyl-2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2495582.png)